molecular formula C17H14N2O4S B2420901 N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477554-79-3

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B2420901
CAS RN: 477554-79-3
M. Wt: 342.37
InChI Key: LGMVVPGMUXAPSG-UHFFFAOYSA-N
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Description

“N-(4-methoxy-1,3-benzothiazol-2-yl)-N-methylglycine” is a chemical compound with the CAS Number: 1351597-05-1 . It has a molecular weight of 252.29 . Another compound, “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide”, has a molecular formula of C16H12N4O2S2 and an average mass of 356.422 Da .


Synthesis Analysis

The synthesis pathway for a similar compound, “N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide”, involves the condensation of 4-methoxy-1,3-benzothiazol-2-amine with 2-carboxybenzaldehyde to form Schiff base, which is then reduced with sodium borohydride to form the corresponding hydrazine. The hydrazine is then reacted with 1,3-benzothiazole-2-carbonyl chloride to form the final product.


Molecular Structure Analysis

The molecular structure of “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” has been analyzed and it has a density of 1.5±0.1 g/cm3, a molar refractivity of 99.7±0.3 cm3, and a molar volume of 234.8±3.0 cm3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-(4-Methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carbohydrazide” include a polar surface area of 133 Å2, a polarizability of 39.5±0.5 10-24 cm3, and a surface tension of 76.3±3.0 dyne/cm .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Diuretic Activity : A derivative, N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide, was synthesized and demonstrated notable diuretic activity in vivo (Yar & Ansari, 2009).
  • Synthesis and Antimicrobial Activity : Pyridine derivatives involving similar structures were synthesized, showing varying degrees of antimicrobial activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
  • Chiral Synthon Production : The compound has been used in the efficient production of both enantiomers of chiral building block 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, important for enantiospecific synthesis of therapeutic agents (Mishra et al., 2016).

Antitumor Activity and Synthesis

  • Antitumor Activity : Certain derivatives have demonstrated significant antitumor effects, making them promising candidates for anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).
  • Novel Synthesis for Therapeutic Compounds : The compound's derivatives are precursors for potential therapeutic compounds, facilitated by nucleophilic amines (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).

Specialized Applications

  • Liquid Crystals Synthesis : Benzothiazole derivatives have been used to synthesize new liquid crystals with unique properties, indicating potential for diverse applications (Ha et al., 2010).
  • Corrosion Inhibition : Benzothiazole derivatives, akin to the target compound, showed effective corrosion inhibition for carbon steel in acidic environments (Hu et al., 2016).
  • Antioxidative and Antiproliferative Activity : Synthesized derivatives displayed promising antioxidative and antiproliferative properties in vitro, suggesting potential in cancer treatment and antioxidative therapies (Cindrić et al., 2019).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-21-12-3-2-4-14-15(12)18-17(24-14)19-16(20)10-5-6-11-13(9-10)23-8-7-22-11/h2-6,9H,7-8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMVVPGMUXAPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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